![molecular formula C12H15ClSe B14282941 [(1-Chlorohex-1-en-1-yl)selanyl]benzene CAS No. 155169-82-7](/img/structure/B14282941.png)
[(1-Chlorohex-1-en-1-yl)selanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Chlorohex-1-en-1-yl)selanyl]benzene is a chemical compound that features a benzene ring substituted with a selanyl group attached to a 1-chlorohex-1-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Chlorohex-1-en-1-yl)selanyl]benzene typically involves the reaction of 1-chlorohex-1-ene with a selanylating agent in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selanyl group. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(1-Chlorohex-1-en-1-yl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selanyl group to a selenol or diselenide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxide, selenone, selenol, diselenide, and various substituted benzene derivatives.
Scientific Research Applications
[(1-Chlorohex-1-en-1-yl)selanyl]benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which [(1-Chlorohex-1-en-1-yl)selanyl]benzene exerts its effects involves the interaction of the selanyl group with molecular targets. The selanyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound can interact with enzymes and proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- [(1-Phenylselanyl)hex-1-en-1-yl]benzene
- [(1-Methylselanyl)hex-1-en-1-yl]benzene
- [(1-Ethylselanyl)hex-1-en-1-yl]benzene
Uniqueness
[(1-Chlorohex-1-en-1-yl)selanyl]benzene is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
155169-82-7 |
|---|---|
Molecular Formula |
C12H15ClSe |
Molecular Weight |
273.67 g/mol |
IUPAC Name |
1-chlorohex-1-enylselanylbenzene |
InChI |
InChI=1S/C12H15ClSe/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h4,6-10H,2-3,5H2,1H3 |
InChI Key |
DEBHOOFWVXFQLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(Cl)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
![Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14282866.png)
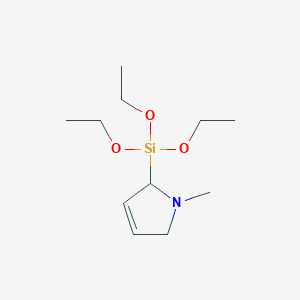
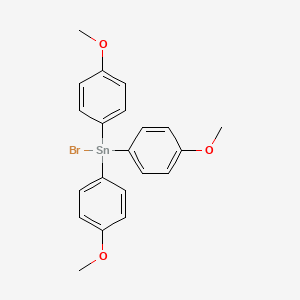
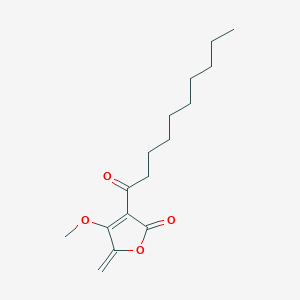
![2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol](/img/structure/B14282881.png)
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
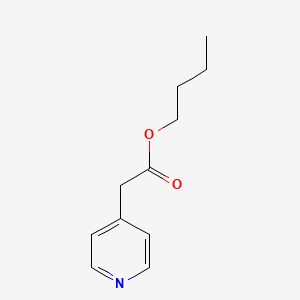
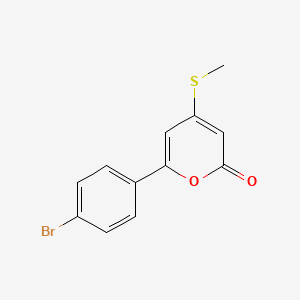
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)
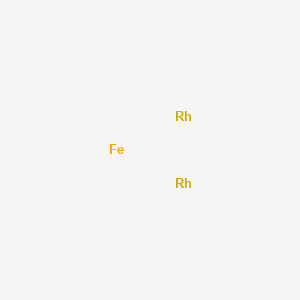
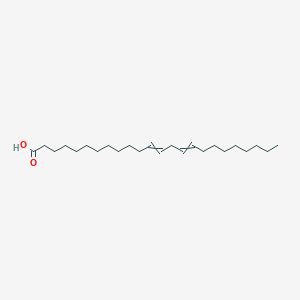
![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
